[2-(Cyclopentylamino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
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Overview
Description
[2-(Cyclopentylamino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is a versatile chemical compound known for its complex structure and diverse applications in scientific research. This compound is characterized by the presence of a cyclopentylamino group, an oxoethyl group, and a methoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Cyclopentylamino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate typically involves multiple steps:
Formation of Cyclopentylamine: Cyclopentylamine is synthesized through the reaction of cyclopentanone with ammonia in the presence of a reducing agent.
Esterification: The cyclopentylamine is then reacted with 2-(2-methoxyphenyl)acetic acid in the presence of a dehydrating agent such as thionyl chloride to form the ester linkage.
Oxidation: The final step involves the oxidation of the intermediate compound to introduce the oxoethyl group, typically using an oxidizing agent like potassium permanganate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the oxoethyl group is further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the oxoethyl group back to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenylacetates.
Scientific Research Applications
Chemistry
In chemistry, [2-(Cyclopentylamino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of enzyme inhibitors and receptor modulators.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [2-(Cyclopentylamino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate involves its interaction with specific molecular targets. The cyclopentylamino group can form hydrogen bonds with biological macromolecules, while the oxoethyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [2-(Cyclopentylamino)-2-oxoethyl] 2-(4-methoxyphenyl)acetate
- [2-(Cyclopentylamino)-2-oxoethyl] 2-(2-ethoxyphenyl)acetate
- [2-(Cyclopentylamino)-2-oxoethyl] 2-(2-hydroxyphenyl)acetate
Uniqueness
Compared to similar compounds, [2-(Cyclopentylamino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is unique due to the presence of the methoxy group at the ortho position of the phenyl ring. This structural feature enhances its reactivity and allows for specific interactions with biological targets, making it a valuable compound in scientific research.
Properties
IUPAC Name |
[2-(cyclopentylamino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-20-14-9-5-2-6-12(14)10-16(19)21-11-15(18)17-13-7-3-4-8-13/h2,5-6,9,13H,3-4,7-8,10-11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGGINVWSVMFPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)OCC(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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